molecular formula C17H19N3O3S B2941731 4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide CAS No. 898657-82-4

4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide

Numéro de catalogue: B2941731
Numéro CAS: 898657-82-4
Poids moléculaire: 345.42
Clé InChI: QGHMYNDBMLNOND-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide is a sulfonamide-derived benzamide compound characterized by a cyclopentyl group attached to the sulfamoyl moiety and a pyridin-3-yl substituent on the benzamide core. The cyclopentyl group may enhance lipophilicity and influence binding affinity, while the pyridine ring could contribute to hydrogen bonding or π-π interactions.

Propriétés

IUPAC Name

4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-17(19-15-6-3-11-18-12-15)13-7-9-16(10-8-13)24(22,23)20-14-4-1-2-5-14/h3,6-12,14,20H,1-2,4-5H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHMYNDBMLNOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield and purity .

Analyse Des Réactions Chimiques

4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-yl position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.

Applications De Recherche Scientifique

4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the pyridin-3-yl group can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide with key analogs based on structural features, physicochemical properties, and biological activity.

Compound Name Structural Features Molecular Weight (g/mol) Melting Point (°C) XLogP3 H-Bond Donors/Acceptors Biological Activity (IC50)
4-(Cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide (Target) Cyclopentylsulfamoyl, pyridin-3-ylbenzamide Data not available Data not available Inferred ~4.2 2 donors, 4 acceptors Data not available
4-[[(4-tert-Butylphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide tert-Butylphenylsulfonamide, pyridin-3-ylbenzamide Data not available Data not available Inferred ~5.0 2 donors, 4 acceptors Data not available
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide Methylbenzamide, pyridin-4-ylmethyl 302.38 Data not available 3.7 1 donor, 3 acceptors Data not available
3-Cyclopentyloxy-4-(difluoromethoxy)-N-pyridin-3-ylbenzamide Cyclopentyloxy, difluoromethoxy, pyridin-3-ylbenzamide Data not available Data not available Inferred ~3.8 1 donor, 4 acceptors IC50 ~100,000 nM (PDE8)
4-(N-Cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide Cyclopropylsulfamoyl, pyridin-3-ylbenzamide 616.9 211–214 Inferred ~3.5 2 donors, 4 acceptors Data not available

Key Observations:

Structural Modifications and Lipophilicity: The target compound’s cyclopentyl group likely increases lipophilicity (predicted XLogP3 ~4.2) compared to the cyclopropyl analog (XLogP3 ~3.5) . Replacement of sulfamoyl with methyl or alkoxy groups (e.g., 3-methylbenzamide or cyclopentyloxy ) reduces hydrogen-bonding capacity, as seen in lower donor/acceptor counts.

Thermal Stability :

  • The cyclopropylsulfamoyl analog has a melting point of 211–214°C, suggesting that bulkier substituents (e.g., cyclopentyl) may further elevate thermal stability due to increased van der Waals interactions.

Biological Activity: The PDE8 non-binder 3-cyclopentyloxy-4-(difluoromethoxy)-N-pyridin-3-ylbenzamide shows weak activity (IC50 ~100,000 nM), highlighting that minor structural changes (e.g., sulfamoyl vs. alkoxy) significantly impact target engagement.

Research Findings and Implications

Sulfonamide vs.

Role of Cycloalkyl Groups :

  • Cyclopentyl and cyclopropyl groups optimize a balance between lipophilicity and steric effects. For instance, cyclopentyl’s larger size may enhance target selectivity but reduce metabolic stability compared to cyclopropyl .

Pyridine Positioning: Pyridin-3-yl vs.

Activité Biologique

4-(Cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

This compound contains a sulfamoyl group attached to a pyridine ring and a benzamide moiety, which contributes to its diverse biological activities.

The biological activity of 4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, particularly through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for NAD+ production. This inhibition can lead to reduced cellular metabolism and proliferation, making it a candidate for anticancer therapies .

Anticancer Activity

Studies have suggested that 4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. The compound's ability to disrupt NAD+ synthesis leads to energy depletion in cancer cells, thereby inhibiting their growth .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against several bacterial strains. Research indicates that it may interfere with bacterial cell wall synthesis or function as a metabolic inhibitor, although specific mechanisms remain under investigation.

Case Study 1: Inhibition of NAMPT in Cancer Cells

A study involving human cancer cell lines revealed that treatment with 4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide resulted in a dose-dependent decrease in cell viability. The compound was found to significantly inhibit NAMPT activity, leading to reduced NAD+ levels and subsequent apoptosis in the treated cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Data Table: Biological Activity Overview

Biological Activity Mechanism Target Effect
AnticancerInhibition of NAMPTCancer cellsInduces apoptosis
AntimicrobialDisruption of metabolic pathwaysBacterial cellsInhibits growth

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.